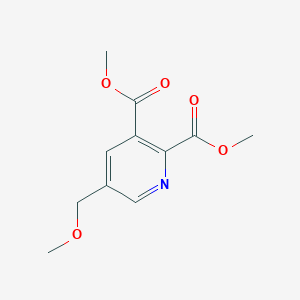

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester

Descripción

Propiedades

IUPAC Name |

dimethyl 5-(methoxymethyl)pyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-15-6-7-4-8(10(13)16-2)9(12-5-7)11(14)17-3/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDHDTQWOJRFFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(N=C1)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455108 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139123-56-1 | |

| Record name | 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkali Metal Methanolate-Mediated Substitution

Reaction Principle: The 5-chloromethyl group on the pyridine ring is converted to a 5-(methoxymethyl) substituent by nucleophilic substitution using alkali metal methanolate (e.g., sodium methoxide) in methanol.

-

Starting Material Type Alkali Metal Methanolate Equivalents Preferred Range (mol/mol) Notes 5-Chloromethylpyridine-2,3-dicarboxylic acid (acid form) 2 3.0 – 4.5 Excess methanolate compensates acid groups 5-Chloromethylpyridine-2,3-dicarboxylic anhydride 1 2.0 – 3.5 Lower equivalents due to anhydride form 5-Chloromethylpyridine-2,3-dicarboxylic acid diester 1 1.0 – 2.5 No acid neutralization needed Reaction Conditions: The substitution is typically carried out under reflux in methanol, with a molar excess of alkali metal methanolate to ensure complete conversion. Reaction times and temperatures vary but generally favor moderate heating to optimize yield without decomposition.

Outcome: This method yields the 5-(methoxymethyl) derivative, which can be isolated as the dimethyl ester if starting from the diester or further esterified if starting from acid or anhydride forms.

Esterification of 2,3-Pyridinedicarboxylic Acid Derivatives

Process: When starting from the free acid form, esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux conditions is employed to convert carboxylic acid groups into methyl esters.

Purification: The product is purified by distillation or recrystallization to obtain the dimethyl ester of 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid.

Alternative Routes and Improvements

Ammonium Bromide Intermediate Route: Some patents describe the preparation of 5-(methoxymethyl)-2,3-pyridinedicarboxylic acid derivatives via reaction of 5-pyridylmethyl ammonium bromide salts with bases in alcohol solvents under controlled temperature and pressure conditions (75–180°C) in closed systems. This method improves yield, selectivity, and productivity by enabling milder conditions and shorter reaction times.

Use of Sodium Hydroxide vs. Sodium Methoxide: Recent improvements favor sodium hydroxide over sodium methoxide as a base, reducing raw material costs and improving selectivity for the desired product.

Summary Table of Preparation Methods

Research Findings and Industrial Relevance

The substitution reaction using alkali metal methanolate is well-established and forms the basis for industrial synthesis of this compound, especially as an intermediate in herbicide production (e.g., imazamox).

Process improvements focus on optimizing base equivalents, reaction temperature, and solvent composition to maximize yield and minimize by-products.

The ammonium bromide intermediate route allows for better control of reaction parameters, enabling scale-up with improved efficiency and cost-effectiveness.

The compound’s dimethyl ester form is preferred in many applications due to its stability and ease of handling compared to the free acid.

Análisis De Reacciones Químicas

Types of Reactions

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: Halogenation reactions, such as bromination, can occur at the methoxymethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: N-bromosuccinimide (NBS) is often used for bromination reactions.

Major Products Formed

Oxidation: 2,3-Pyridinedicarboxylic acid.

Reduction: 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl alcohol.

Substitution: 5-Bromomethyl-2,3-pyridinedicarboxylic acid, dimethyl ester.

Aplicaciones Científicas De Investigación

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester has several scientific research applications:

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

Industry: It is used in the production of herbicides, particularly imidazolinone-based herbicides.

Mecanismo De Acción

The mechanism of action of 2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester involves its interaction with specific molecular targets. For instance, in the context of herbicides, it inhibits the enzyme acetolactate synthase, which is crucial for the biosynthesis of branched-chain amino acids in plants. This inhibition leads to the disruption of protein synthesis and ultimately results in the death of the plant .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 5-(Methoxymethyl)pyridine-2,3-dicarboxylic acid dimethyl ester

- CAS No.: 143382-03-0

- Molecular Formula: C₁₁H₁₃NO₅ (calculated from substituents)

- Molecular Weight : 239.23 g/mol (estimated)

Key Features :

This compound is a pyridine dicarboxylate ester with a methoxymethyl (-CH₂OCH₃) substituent at the 5-position. The dimethyl ester groups at positions 2 and 3 enhance its lipophilicity compared to free acids. It is primarily used in chemical synthesis and pharmaceutical research .

Physical Properties :

- Melting Point : 140–145°C

- Boiling Point : 428.61°C (at 760 mmHg)

- Hazard Profile : Classified as acutely toxic (oral, H302), skin/eye irritant (H315, H319), and respiratory irritant (H335) .

Comparison with Structural Analogs

Positional Isomers: Dimethyl Pyridinedicarboxylates

Analysis :

Dihydropyridine Derivatives: Pharmaceutical Relevance

Comparison :

- Structural Divergence : The target compound lacks the 1,4-dihydropyridine ring and nitroaryl substituents found in nifedipine/nimodipine, making it unsuitable for calcium channel modulation.

Ester Group Variations

Analysis :

- The target compound’s methyl esters (vs. ethyl or butyl) balance lipophilicity and metabolic stability, favoring applications in drug delivery systems .

Actividad Biológica

2,3-Pyridinedicarboxylic acid, 5-(methoxymethyl)-, dimethyl ester (commonly referred to as the compound) is an organic compound with significant biological activity owing to its structural characteristics. This article provides a comprehensive overview of its biological activities, mechanisms of action, and potential applications in various fields.

The compound has the molecular formula and features a pyridine ring substituted with two carboxylic acid groups and a methoxymethyl group. Its unique structure allows it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. Notably, it has been identified as a potential inhibitor of histone demethylases, particularly the JMJD2E subfamily. This inhibition can alter gene expression by affecting histone methylation status, which is crucial for epigenetic regulation.

Enzyme Inhibition

Research indicates that derivatives of pyridine dicarboxylic acids can selectively inhibit JMJD2E over other related enzymes such as prolyl-hydroxylase domain isoform 2 (PHD2). The inhibition potency varies based on the substituents at the C-3 position of the pyridine ring. For instance, compounds bearing methoxy or fluoro groups showed significantly enhanced inhibitory activity compared to others with less favorable substituents .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

- Histone Demethylase Inhibition : Selectively inhibits JMJD2E, which may have implications in cancer therapy and epigenetic research.

- Cellular Metabolism Modulation : Influences pathways related to oxidative stress responses and energy metabolism by interacting with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) dependent enzymes.

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although further research is needed to establish efficacy and mechanisms.

Inhibition Studies

A series of compounds derived from 2,3-pyridinedicarboxylic acid were synthesized and tested for their inhibitory effects on JMJD2E. The results demonstrated that specific substitutions at the C-3 position significantly influenced potency:

| Compound | Substituent | IC50 (µM) | Selectivity |

|---|---|---|---|

| 37 | None | 15 | Moderate |

| 45 | Methoxy | 5 | High |

| 47 | Fluoro | 3 | Very High |

| 43 | Carboxylate | 25 | Low |

These findings indicate that structural modifications can enhance selectivity and potency against specific targets .

Cellular Effects

In vitro studies revealed that the compound affects gene expression related to oxidative stress responses. For example, it was observed to upregulate genes involved in antioxidant defense mechanisms in cultured cell lines. This effect suggests a role in protecting cells from oxidative damage.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation : Ensure fume hoods or local exhaust ventilation to minimize inhalation risks (H335) .

- Storage : Store in a dry environment at 2–8°C to maintain stability .

- Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose via authorized waste handlers to prevent environmental release .

Q. How can the purity and structural integrity of this compound be verified after synthesis?

- Methodological Answer :

- Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity (>99% as per similar esters) .

- Spectroscopy : Confirm structure via -NMR (e.g., methoxymethyl protons at δ 3.3–3.5 ppm) and IR (ester C=O stretch ~1740 cm) .

- Mass Spectrometry : ESI-MS to verify molecular ion peak at m/z 281.1 (CHNO) .

Q. What synthetic routes are commonly employed for preparing this compound?

- Methodological Answer :

- Esterification : React 5-(methoxymethyl)pyridine-2,3-dicarboxylic acid with methanol in the presence of HSO (cat.) under reflux .

- Purification : Recrystallize from ethanol/water mixture to isolate dimethyl ester .

- Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can researchers investigate the electronic effects of the 5-(methoxymethyl) substituent on the pyridine ring’s reactivity?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to analyze electron density distribution and substituent effects on ring aromaticity .

- Comparative Studies : Synthesize analogs (e.g., 5-methyl or 5-nitro derivatives) and compare reactivity in nucleophilic substitution using kinetic assays .

- Electrochemical Analysis : Cyclic voltammetry to assess redox behavior influenced by the electron-donating methoxymethyl group .

Q. What methodological approaches resolve contradictions in reported thermal stability data?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Conduct under N atmosphere (10°C/min) to determine decomposition onset temperature (reported melting point: 140–145°C) .

- DSC Profiling : Identify phase transitions and exothermic events (e.g., decomposition above 200°C) .

- Controlled Pyrolysis : GC-MS analysis of decomposition products (e.g., CO, NO) under inert vs. oxidative conditions .

Q. How should researchers design experiments to assess the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer :

- Metal Complexation : React with transition metals (e.g., Cu, Fe) in ethanol/water and monitor via UV-Vis (ligand-to-metal charge transfer bands) .

- X-ray Crystallography : Determine crystal structure of metal complexes to confirm binding modes (e.g., bidentate via ester carbonyls) .

- Stability Constants : Use potentiometric titrations (pH-metric method) to quantify logK values for metal-ligand interactions .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.